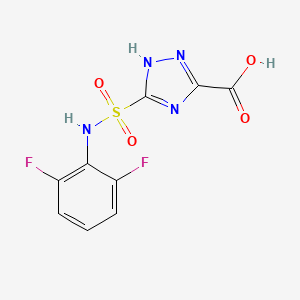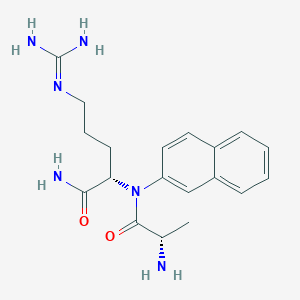
(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, an amino group, and a guanidine group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthalen-2-yl Intermediate: The synthesis begins with the preparation of the naphthalen-2-yl intermediate through a Friedel-Crafts acylation reaction.
Amino Group Introduction:
Coupling with Propanamide: The naphthalen-2-yl intermediate is then coupled with propanamide using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or guanidines.
Scientific Research Applications
(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((S)-2-Amino-N-(phenyl)propanamido)-5-guanidinopentanamide: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
(S)-2-((S)-2-Amino-N-(benzyl)propanamido)-5-guanidinopentanamide: Contains a benzyl group instead of a naphthalen-2-yl group.
Uniqueness
(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide is unique due to the presence of the naphthalen-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
90836-22-9 |
|---|---|
Molecular Formula |
C19H26N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]-naphthalen-2-ylamino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C19H26N6O2/c1-12(20)18(27)25(16(17(21)26)7-4-10-24-19(22)23)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11-12,16H,4,7,10,20H2,1H3,(H2,21,26)(H4,22,23,24)/t12-,16-/m0/s1 |
InChI Key |
ARVVUOQBWZHPPJ-LRDDRELGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](CCCN=C(N)N)C(=O)N)N |
Canonical SMILES |
CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(CCCN=C(N)N)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
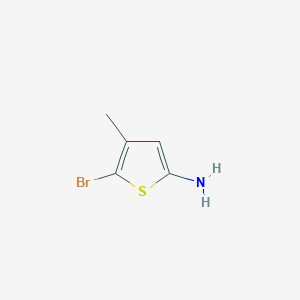
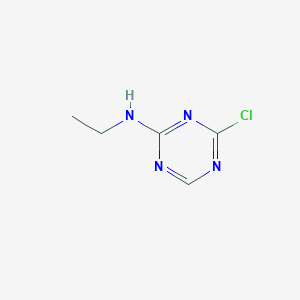

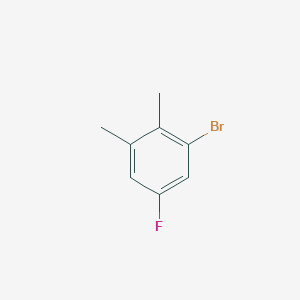


![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)




![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanenitrile](/img/structure/B13146456.png)
